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molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

Cat. No. B1617842
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
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Patent
US09353195B2

Procedure details

Monomers, namely 123.75 g of styrene, 123.75 g of butyl acrylate and 2.5 g of acrylic acid were mixed with 5.0 g of the emulsifier that is the invention product or comparative product and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion liquid. Separately from this, 122 g of ion-exchanged water and 0.25 g of sodium hydrogencarbonate were charged in a reactor provided with a stirrer, a reflux condenser, a thermometer, a nitrogen introducing pipe, and a dropping funnel. In the dropping funnel, 36 g of the above-described previously prepared mixed monomer emulsion liquid was charged and added batchwise in the reactor, and the temperature was then increased to 80° C. Stirring was then continued for 15 minutes, and a solution of 0.5 g of ammonium persulfate as a polymerization initiator in 20 g of ion-exchanged water was added, thereby initiating polymerization. Subsequently, 15 minutes after addition of the polymerization initiator, 324 g of the residue of the mixed monomer emulsion liquid was dropped over 3 hours, thereby conducting polymerization. Furthermore, the resultant was continuously ripened for 2 hours and then cooled, followed by adjusting the pH to 8 with ammonia water. There were thus obtained polymer dispersions to be provided for evaluation experiments of the present invention.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
122 g
Type
solvent
Reaction Step One
Name
Quantity
105 g
Type
solvent
Reaction Step Two
Quantity
123.75 g
Type
reactant
Reaction Step Three
Quantity
123.75 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
0.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ion-exchanged
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
residue
Quantity
324 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(=O)([O-])O.[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.N>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7,8.9,11.12|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
122 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
105 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
123.75 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
123.75 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
ammonium persulfate
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
ion-exchanged
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
residue
Quantity
324 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preparing a mixed monomer emulsion liquid
CUSTOM
Type
CUSTOM
Details
provided with a stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
In the dropping funnel, 36 g of the above-described previously prepared
ADDITION
Type
ADDITION
Details
mixed monomer emulsion liquid
ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
added batchwise in the reactor
CUSTOM
Type
CUSTOM
Details
polymerization
ADDITION
Type
ADDITION
Details
was dropped over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
polymerization
WAIT
Type
WAIT
Details
Furthermore, the resultant was continuously ripened for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to be provided for evaluation experiments of the present invention

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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